Electronic Donor Strength: P–Se Coupling Constant
The N-(phosphino)pyrrole scaffold of the target compound imparts attenuated electron donation relative to 2-(phosphino)pyrrole and aryl phosphine analogs. In a comparative analysis of model N-(phosphino)pyrrole L1 (structurally analogous to the target compound), the P–Se coupling constant (1JP–Se) was measured at 813 Hz, significantly higher than that of the 2-(phosphino)pyrrole isomer L2 (726 Hz) and the o-tolyl analogue L3 (730 Hz) [1]. Elevated 1JP–Se values indicate greater s-character in the P–Se bond and consequently weaker σ-donor ability, consistent with the target compound's stronger π-accepting character derived from the electronegative nitrogen bound to phosphorus [1].
| Evidence Dimension | Electronic donor strength (1JP–Se coupling constant) |
|---|---|
| Target Compound Data | N-(diphenylphosphino)pyrrole scaffold exhibits 1JP–Se = 813 Hz (based on structurally analogous L1) |
| Comparator Or Baseline | L2 (2-(diphenylphosphino)-1-methyl-pyrrole): 726 Hz; L3 (diphenyl(o-tolyl)phosphine): 730 Hz; Ph₃PSe: 731 Hz |
| Quantified Difference | Δ1JP–Se ≈ 83–87 Hz higher for N-(phosphino)pyrrole scaffold vs. L2 and L3, indicating significantly reduced σ-donation |
| Conditions | Phosphine selenide derivatives, 31P NMR spectroscopy, CDCl₃ solvent |
Why This Matters
This quantitative electronic differentiation allows researchers to rationally select N-(phosphino)pyrroles when enhanced π-acidity and attenuated σ-donation are desired for tuning metal-center electrophilicity in catalytic cycles.
- [1] Osenga VA, Sykes NC, Pa S, Bambha MK, Schley ND, Johnson MW. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics 2023, 43(1), 14–20. DOI: 10.1021/acs.organomet.3c00467. View Source
